
Fluperlapine
Descripción general
Descripción
Se sintetizó por primera vez en 1979 y se ha estudiado por su eficacia en el tratamiento de diversas afecciones médicas, incluida la esquizofrenia, la psicosis asociada a la enfermedad de Parkinson, los síntomas depresivos y la distonía . Nunca se comercializó debido a su potencial para causar agranulocitosis potencialmente mortal, similar a la clozapina .
Métodos De Preparación
La fluperlapina se puede sintetizar mediante una serie de reacciones químicas que implican la formación de la estructura central de dibenzo[b,e]azepina. La ruta sintética generalmente implica los siguientes pasos:
Formación del núcleo de dibenzo[b,e]azepina: Esto implica la ciclación de precursores apropiados para formar la estructura central.
Introducción del átomo de flúor: El átomo de flúor se introduce en la posición 3 del núcleo de dibenzo[b,e]azepina.
Unión del anillo de piperazina: El anillo de piperazina se une a la posición 6 del núcleo de dibenzo[b,e]azepina.
Los métodos de producción industrial para la fluperlapina implicarían la ampliación de estos pasos sintéticos mientras se garantiza la pureza y el rendimiento del producto final. Las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, se optimizarían para lograr una producción eficiente.
Análisis De Reacciones Químicas
Synthetic Reactions
Fluperlapine’s synthesis involves multi-step organic transformations (Figure 1):
Key Synthetic Pathway
Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
---|---|---|---|
1 | Amide Coupling | EDC, 2-(trifluoromethyl)benzoic acid | Diamide intermediate |
2 | Cyclization | NaOH, reflux | Quinazoline scaffold |
3 | Chlorination | POCl₃, 80°C | 4-Chloroquinazoline (ii ) |
4 | Amine Substitution | Thiophen-2-ylmethanamine, Pd(PPh₃)₄ | N-Alkylated derivative (1 ) |
This route achieves a 72% yield for the final product under optimized conditions .
Oxidation and Reduction Reactions
This compound undergoes redox transformations in both synthetic and metabolic contexts:
Oxidation
-
Metabolic Oxidation : Cytochrome P450 enzymes (CYP3A4/CYP2D6) oxidize the piperazine ring, forming 7-hydroxythis compound (major metabolite) .
-
Chemical Oxidation : Reacts with KMnO₄ in acidic conditions to yield dibenzoazepine ketone derivatives , though resistance to oxidative degradation distinguishes it from clozapine.
Reduction
-
LiAlH₄ reduces the azepine carbonyl group to a secondary alcohol, producing 5,11-dihydrothis compound (experimental intermediate) .
Cross-Coupling Reactions
Suzuki-Miyaura couplings enable structural diversification:
text**General Protocol**: - Substrate: 4-Chloroquinazoline (**ii**) - Catalyst: Pd(PPh₃)₄ - Boronic Acid: 2-(trifluoromethyl)phenylboronic acid - Conditions: Microwave, 150°C, 10 min - Yield: 85%[5]
Receptor-Binding Interactions
This compound’s anticholinergic effects arise from competitive displacement at muscarinic receptors:
Receptor | Binding Affinity (Kᵢ, nM) | Assay System |
---|---|---|
M₁ | 8.8 | [³H]-QNB displacement |
M₃ | 41 | Rat cerebral cortex |
Its IC₅₀ for muscarinic receptor displacement is ~15 nM, matching clozapine’s potency .
Metabolic Stability
This compound exhibits unique resistance to flavin monooxygenase (FMO)-mediated N-oxidation, enhancing its half-life in vivo compared to clozapine.
Degradation Pathways
Aplicaciones Científicas De Investigación
Pharmacological Profile
Fluperlapine exhibits a unique pharmacological profile characterized by its binding affinity to various neurotransmitter receptors. The following table summarizes its receptor binding affinities:
Receptor | K_i (nM) |
---|---|
5-HT 2A | 7.9 |
5-HT 2C | 18.2 |
5-HT 6 | 29 |
5-HT 7 | 4.6 |
M 1 | 8.8 |
M 2 | 71 |
M 3 | 41 |
M 4 | 14 |
D 1 | 85 |
D 2 | 316.2 |
D 3 | 254.7 |
D 4 | 21 |
This binding profile indicates that this compound has a relatively high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT7 receptors, which are implicated in mood regulation and psychotic symptoms.
Schizophrenia
This compound has been primarily studied for its effectiveness in treating schizophrenia. In a multicenter trial involving 104 patients , it was found that 66% showed significant improvement in symptoms after being treated with daily doses ranging from 200 to 400 mg over six weeks. The study reported a rapid onset of action, with a 25% improvement observed within the first five days of treatment .
Psychosis Associated with Parkinson's Disease
The compound has also shown efficacy in managing psychosis associated with Parkinson's disease. Its unique profile suggests it may induce fewer extrapyramidal side effects compared to traditional neuroleptics, making it suitable for patients who are particularly vulnerable to such adverse effects .
Case Studies and Research Findings
- Open Phase II Study : A study involving 28 acute psychotic patients revealed that this compound provided a fast-acting antipsychotic effect with minimal adverse effects and no extrapyramidal symptoms during a treatment period of 26 days at an average dosage of 300 mg per day .
- EEG Studies : Investigations into the effects of this compound on electroencephalograms (EEGs) indicated an increase in slow wave activity and a decrease in fast wave activity among treated patients, suggesting alterations in cortical excitability linked to its therapeutic effects .
- Safety Profile : While this compound is generally well-tolerated, there have been reports of mild to moderate fatigue as the most common side effect, along with dizziness and dry mouth in some cases. Importantly, no significant drug-induced Parkinsonism was observed during clinical trials .
Mecanismo De Acción
La fluperlapina ejerce sus efectos al interactuar con diversos receptores de neurotransmisores en el cerebro. Tiene una alta afinidad por los receptores de serotonina (5-HT2A, 5-HT2C, 5-HT6, 5-HT7) y los receptores muscarínicos de acetilcolina (M1, M2, M3, M4, M5) . También interactúa con los receptores de dopamina (D1, D2, D3, D4), aunque su afinidad por estos receptores es menor en comparación con la clozapina . La interacción con estos receptores conduce a la modulación de la liberación de neurotransmisores y las vías de señalización, lo que da como resultado sus efectos antipsicóticos, antidepresivos y sedantes .
Comparación Con Compuestos Similares
La fluperlapina es estructural y farmacológicamente similar a la clozapina y la perlapina . Al igual que la clozapina, la fluperlapina no es cataleptógena, causa sedación y relajación muscular, y tiene propiedades anticolinérgicas . La fluperlapina tiene una menor afinidad por los receptores de dopamina en comparación con la clozapina, lo que puede contribuir a su menor riesgo de efectos secundarios extrapiramidales . Otros compuestos similares incluyen la clorpromazina y la haloperidol, que son neurolépticos clásicos con diferentes perfiles de unión a receptores y perfiles de efectos secundarios .
Actividad Biológica
Fluperlapine, a dibenzodiazepine derivative, is primarily recognized for its application as an antipsychotic medication. Its biological activity encompasses various pharmacological effects, mechanisms of action, and associated clinical outcomes, particularly in the treatment of schizophrenia. This article consolidates findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.
This compound acts on multiple neurotransmitter systems, particularly dopamine and serotonin receptors. Its affinity for these receptors contributes to its antipsychotic properties. Notably, this compound is structurally related to clozapine but exhibits distinct metabolic pathways and side effect profiles.
Key Mechanisms:
- Dopamine Receptor Antagonism : this compound primarily antagonizes D2 dopamine receptors, which is crucial for its efficacy in managing psychotic symptoms.
- Serotonin Receptor Modulation : It also interacts with 5-HT2A receptors, potentially mitigating some side effects associated with dopamine antagonism.
Pharmacokinetics and Metabolism
This compound undergoes extensive metabolism in the liver, predominantly via cytochrome P450 enzymes. The major metabolite, 7-hydroxythis compound, is noted for its reactive properties and potential to covalently bind to proteins, which may contribute to adverse effects like agranulocytosis seen with clozapine .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Half-life | Approximately 12 hours |
Peak Plasma Concentration | 2-4 hours post-administration |
Major Metabolite | 7-hydroxythis compound |
Clinical Efficacy
This compound has been evaluated in various clinical trials. A multicenter trial involving 104 patients demonstrated that approximately 66% experienced significant improvement in symptoms after treatment with this compound at doses ranging from 200 to 400 mg daily . The onset of action was rapid, with notable improvements observed within five days.
Case Study Summary
- Study Design : Open-label trial over six weeks.
- Patient Population : Medium to severe acute or relapsed schizophrenia.
- Results :
- Responder rate: 80%
- Common side effects included fatigue (25%) and dizziness (10%).
- No significant drug-induced Parkinsonism was reported.
Electroencephalographic (EEG) Effects
Research indicates that this compound influences EEG patterns in patients with schizophrenia. An open study showed that this compound administration resulted in increased slow wave activity and decreased alpha activity on EEG readings. This suggests that the drug may have a profound impact on brain electrical activity associated with psychotic states .
Table 2: EEG Changes Associated with this compound Treatment
EEG Variable | Change Observed |
---|---|
Slow Waves | Increased |
Alpha Activity | Decreased |
Beta Activity | Tendency to Decrease |
Adverse Effects and Safety Profile
While this compound is generally well-tolerated, it is not without risks. The potential for agranulocytosis—similar to that seen with clozapine—has raised concerns regarding its safety profile. In one case study, a patient developed agranulocytosis after starting treatment, which resolved upon discontinuation of the drug .
Common Adverse Effects:
- Fatigue
- Dizziness
- Dry mouth
- Tremors
Propiedades
IUPAC Name |
3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWGMKKHCLHVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046123 | |
Record name | Fluperlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67121-76-0 | |
Record name | Fluperlapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67121-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluperlapine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067121760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluperlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPERLAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG253M961 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluperlapine interact with the dopaminergic system?
A1: this compound demonstrates a unique interaction with the dopaminergic system. While it exhibits a lower binding affinity for dopamine D2 receptors compared to typical antipsychotics like haloperidol , it effectively enhances dopamine turnover in the striatum . This suggests a potential involvement with other dopaminergic mechanisms beyond direct D2 receptor antagonism.
Q2: What is the role of serotonin receptors in this compound's action?
A2: Research highlights this compound's significant affinity for serotonin receptors, particularly 5-HT2 and 5-HT6 subtypes , . Notably, its higher affinity for 5-HT2 receptors compared to dopamine D2 receptors is a hallmark of atypical antipsychotics and might contribute to its reduced extrapyramidal side effects compared to typical antipsychotics .
Q3: Does this compound influence dopamine release in the brain?
A3: Microdialysis studies in freely moving rats reveal that this compound, similar to clozapine, increases the release of dopamine and its metabolites in both the striatum and prefrontal cortex . This effect appears to be mediated, at least in part, through D1 receptors .
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H21FN2 and its molecular weight is 312.39 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A6: While the provided abstracts do not specify detailed spectroscopic data, research suggests that techniques like mass spectrometry and NMR spectroscopy have been employed to characterize this compound and its metabolites , .
Q6: How is this compound metabolized in the body?
A7: Studies indicate that this compound undergoes extensive metabolism, primarily through oxidation, with 7-hydroxythis compound identified as a major metabolite . Both cytochrome P450 enzymes and flavin-dependent monooxygenases contribute to its metabolism .
Q7: Does the route of administration influence this compound's absorption and metabolism?
A8: Research in rats revealed that the route of administration (diet vs. gavage) impacts this compound's pharmacokinetic profile . Despite similar overall absorption, the peak concentration of radioactivity was achieved earlier and at a higher level with gavage compared to dietary administration. This difference in exposure to the parent drug and its metabolites might contribute to varying toxicological findings observed between the two routes .
Q8: What is the role of cytochrome P450 2D6 in this compound metabolism?
A9: In vitro studies demonstrate that this compound is metabolized by cytochrome P450 2D6 (CYP2D6), a polymorphic enzyme in humans . This suggests that interindividual variability in CYP2D6 activity could contribute to the observed variability in this compound kinetics.
Q9: What is known about the toxicity profile of this compound?
A10: Research indicates that this compound, like its structural analog clozapine, carries a risk of agranulocytosis , . Studies point towards the potential involvement of a reactive iminoquinone metabolite in this adverse effect, similar to the mechanism proposed for clozapine-induced agranulocytosis .
Q10: Are there any studies investigating the oxidative potential of this compound?
A11: While some studies suggest this compound might be less susceptible to peroxidase-mediated oxidation compared to clozapine , further research is needed to fully elucidate its oxidative potential and its link to potential hematological side effects.
Q11: Does this compound offer any advantages over typical antipsychotics?
A13: Clinical observations suggest that this compound may have a lower propensity to induce extrapyramidal side effects compared to typical antipsychotics like haloperidol . This advantage is often attributed to its atypical pharmacological profile, particularly its higher affinity for 5-HT2 receptors over D2 receptors .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.